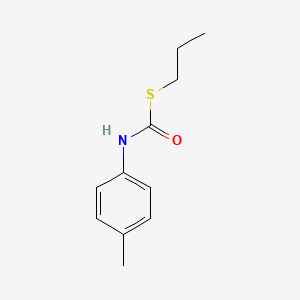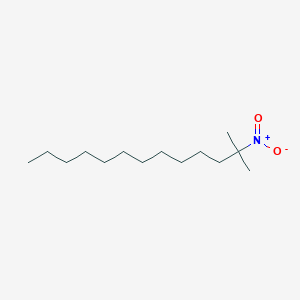
7,12-Dihydro-10-methylbenz(A)anthracene-7,12-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,12-Dihydro-10-methylbenz(A)anthracene-7,12-dione: is a chemical compound with the molecular formula C19H12O2 and a molecular weight of 272.306 g/mol . This compound is part of the polycyclic aromatic hydrocarbons (PAHs) family, which are known for their complex ring structures and significant biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Oxidation of 1,8-Dinitronaphthalene: One method involves the oxidation of 1,8-dinitronaphthalene. This process includes reacting 1,8-dinitronaphthalene with an appropriate amount of sodium hydroxide solution to form 1,8-dinitrohydronaphthol.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, forming various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can also participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Metal salts, such as potassium permanganate or chromium trioxide, are commonly used.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution Reagents: Halogens, alkylating agents, and nitrating agents are often used in substitution reactions.
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry:
- This compound is used as an intermediate in organic synthesis, particularly in the preparation of biologically active molecules and dyes .
Biology and Medicine:
- It has been studied for its potential biological activities, including its interactions with DNA and its role in phototoxicity and photomutagenicity .
Industry:
Wirkmechanismus
Molecular Targets and Pathways:
- The compound exerts its effects through interactions with DNA, forming covalent adducts that can lead to mutations and other genetic alterations .
- It is also involved in photochemical reactions, where light irradiation converts it into several photoproducts, including benz(A)anthracene-7,12-dione and other derivatives .
Vergleich Mit ähnlichen Verbindungen
7,12-Dimethylbenz(A)anthracene: This compound is structurally similar and is also a well-known polycyclic aromatic hydrocarbon with significant biological activities.
Benz(A)anthracene-7,12-dione: Another related compound with similar chemical properties and applications.
Uniqueness:
Eigenschaften
CAS-Nummer |
145958-83-4 |
|---|---|
Molekularformel |
C19H12O2 |
Molekulargewicht |
272.3 g/mol |
IUPAC-Name |
10-methylbenzo[a]anthracene-7,12-dione |
InChI |
InChI=1S/C19H12O2/c1-11-6-8-14-16(10-11)19(21)17-13-5-3-2-4-12(13)7-9-15(17)18(14)20/h2-10H,1H3 |
InChI-Schlüssel |
TUSKHYKFILIKSO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N,N'-bis[1-(tert-butylamino)-2,2,2-trichloroethyl]urea](/img/structure/B11949273.png)




![1-(4-Chlorophenyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-YL]hydrazone](/img/structure/B11949305.png)
![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acrylic acid](/img/structure/B11949314.png)

